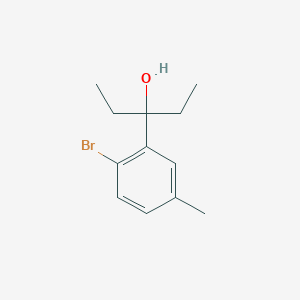![molecular formula C21H14N2O B8696460 4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile CAS No. 26455-95-8](/img/structure/B8696460.png)
4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile
Overview
Description
4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile typically involves multi-step reactions. One common method involves the condensation of 2-chloroquinoline-3-carbaldehyde with benzoylacetonitrile under basic conditions, followed by cyclization and reduction steps . The reaction conditions often include the use of catalysts such as L-proline and solvents like ethanol to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve the use of solvents like dichloromethane or ethanol and may require heating or the use of catalysts .
Major Products
The major products formed from these reactions include quinoline N-oxides, primary amines, and various substituted quinoline derivatives. These products can have different biological and chemical properties, making them useful for various applications .
Scientific Research Applications
4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research has shown that derivatives of this compound can act as inhibitors of certain enzymes and receptors, making them potential candidates for drug development.
Mechanism of Action
The mechanism of action of 4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar aromatic properties.
Isoquinoline: Another nitrogen-containing heterocycle with different biological activities.
Benzo[h]quinoline: A structural isomer with distinct chemical properties.
Uniqueness
4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structural features and reactivity make it a valuable building block for the synthesis of complex molecules, and its biological activities open up possibilities for drug development and other medical applications. Further research and development could unlock even more uses for this intriguing compound.
Properties
CAS No. |
26455-95-8 |
|---|---|
Molecular Formula |
C21H14N2O |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile |
InChI |
InChI=1S/C21H14N2O/c22-14-17-11-12-19-18-9-5-4-6-15(18)10-13-20(19)23(17)21(24)16-7-2-1-3-8-16/h1-13,17H |
InChI Key |
YLUZVASKHQAJAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(C=CC3=C2C=CC4=CC=CC=C43)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-3-[(2-aminophenyl)amino]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B8696379.png)
![4,11-Dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane](/img/structure/B8696381.png)
![4-[2-(4-Aminophenyl)ethyl]benzene-1,2-diol](/img/structure/B8696388.png)


![Imidazo[1,2-b]pyridazine-6(5H)-thione](/img/structure/B8696416.png)

![Tetrazolo[1,5-a]quinoxaline](/img/structure/B8696438.png)

methanone](/img/structure/B8696445.png)

![1-Azabicyclo[3.2.1]octan-3-one](/img/structure/B8696457.png)


